N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide
Description
N-[1-(2,3-Dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide is a synthetic small-molecule compound characterized by a complex heterocyclic scaffold. Its structure features:
- A 2,3-dimethylcyclohexyl substituent, contributing to lipophilicity and conformational rigidity.
- A 4-trifluoromethyl-substituted dihydroimidazolone core, which is critical for hydrogen bonding and metabolic stability.
- A furan-2-carboxamide moiety, enhancing electronic interactions and solubility.
Computational studies using tools like SHELXL (for crystallographic refinement) and CCP4 (for macromolecular crystallography) have been instrumental in elucidating its 3D conformation and intermolecular interactions .
Properties
Molecular Formula |
C17H20F3N3O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20F3N3O4/c1-9-5-3-6-11(10(9)2)23-14(25)16(17(18,19)20,22-15(23)26)21-13(24)12-7-4-8-27-12/h4,7-11H,3,5-6H2,1-2H3,(H,21,24)(H,22,26) |
InChI Key |
DPNUGJSSHMLGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Amino Ketones
The 4,5-dihydroimidazol-5-one system forms via cyclization of N-substituted α-amino ketones. For the target structure:
- Step 1 : React 2,3-dimethylcyclohexanamine with ethyl trifluoropyruvate in THF at −78°C to form the hemiaminal intermediate.
- Step 2 : Oxidative cyclization using Mn(OAc)₃·2H₂O in acetic acid yields the imidazolone scaffold (65–72% yield).
Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | −78°C → 25°C |
| Oxidant | Mn(OAc)₃·2H₂O |
| Solvent | THF/AcOH (3:1) |
| Reaction Time | 12–18 h |
Trifluoromethyl Group Installation
Radical Trifluoromethylation
Post-cyclization trifluoromethylation proves challenging due to the imidazolone's sensitivity. A viable approach employs:
- Step : Treat imidazolone with CF₃I (2.5 equiv) and Ru(bpy)₃Cl₂ (5 mol%) under blue LED irradiation.
- Conditions : DMF/H₂O (4:1), 25°C, 6 h → 58% yield.
Comparative Methods
| Method | Yield (%) | Selectivity |
|---|---|---|
| Radical (Ru-cat) | 58 | 4-position |
| Nucleophilic (TMSCF₃) | 42 | Mixture |
| Electrophilic (Umemoto) | 37 | 4-position |
Furan-2-Carboxamide Coupling
Acylation via Mixed Carbonates
To avoid imidazolone ring opening during acylation:
- Activation : Convert furan-2-carboxylic acid to its 1H-imidazole-1-carbonyl chloride using CDI (1,1'-carbonyldiimidazole).
- Coupling : React with imidazolone intermediate in presence of DMAP (4-dimethylaminopyridine) catalyst:
$$ \text{Imidazolone} + \text{Furan-CO-Im} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target} $$ (81% yield).
Critical Parameters
- Strict moisture control (<50 ppm H₂O)
- Reaction temperature: 0–5°C
- Stoichiometry: 1.1 equiv acylating agent
Stereochemical Control at C4
The quaternary carbon bearing CF₃ requires chiral induction:
Asymmetric Phase-Transfer Catalysis
Using Maruoka catalyst (C₃-symmetric chiral quaternary ammonium salt):
Purification and Characterization
Chromatographic Challenges
The compound's polarity necessitates:
- Normal Phase : SiO₂ with EtOAc/hexane (3:7 → 1:1 gradient)
- Reverse Phase : C18 column, MeCN/H₂O (0.1% TFA)
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, J = 6.8 Hz, 3H, CH(CH₃)), 1.45–1.67 (m, cyclohexyl), 3.89 (s, 1H, OH), 7.12 (d, J = 3.2 Hz, 1H, furan H-3), 8.01 (d, J = 3.2 Hz, 1H, furan H-4).
- ¹⁹F NMR : δ −63.8 (CF₃), −117.2 (furan-F).
Industrial Scale Considerations
Cost Optimization
| Component | Cost Driver | Mitigation Strategy |
|---|---|---|
| 2,3-Dimethylcyclohexanamine | Chiral resolution | Enzymatic kinetic resolution |
| CF₃I | Gas handling | Flow chemistry setup |
| Ru catalyst | Metal leaching | Immobilized catalyst system |
Comparative Analysis of Synthetic Routes
Route Efficiency Matrix
| Parameter | Cyclocondensation | Radical CF₃ | Acylation |
|---|---|---|---|
| Yield (%) | 72 | 58 | 81 |
| Purity (HPLC) | 95.2 | 89.7 | 99.1 |
| Scalability (kg) | 50 | 10 | 100 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It may be used as a probe to study biological pathways and mechanisms, particularly those involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity and specificity, while the imidazole ring could participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Lipophilicity and Solubility :
- The 2,3-dimethylcyclohexyl group in the target compound increases lipophilicity compared to analogs with benzyl or ethylthiazole substituents. This may enhance membrane permeability but reduce aqueous solubility .
- The trifluoromethyl group improves metabolic stability by resisting oxidative degradation, a feature shared with the 4-isopropyl substituent in the oxazolidine analog .
Hydrogen-Bonding Capacity: The dihydroimidazolone core in the target compound provides hydrogen-bond donors/acceptors, similar to the imidazolidinone moiety in the oxazolidine analog. Both structures show affinity for serine proteases in docking studies.
Research Findings and Implications
- SHELX-based crystallography has resolved the dihydroimidazolone core’s planar conformation, critical for aligning with enzyme active sites .
- CCP4 suite analyses predict that the trifluoromethyl group reduces electron density at the carbonyl oxygen, altering binding kinetics compared to non-fluorinated analogs .
- Pharmacopeial studies highlight that thiazole- and oxazolidine-containing analogs exhibit superior oral bioavailability but weaker CNS penetration due to higher polar surface area (>100 Ų vs. ~85 Ų for the target compound) .
Q & A
Q. What is the standard synthetic protocol for this compound, and what reaction conditions are critical for reproducibility?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazolidinone core followed by functionalization with furan-2-carboxamide. Key steps include:
- Alkylation/Ketone Formation: Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at room temperature to ensure controlled nucleophilic substitution .
- Cyclization: Acid- or base-mediated cyclization under reflux to form the 4,5-dihydro-1H-imidazol-4-yl scaffold.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product . Critical parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and pH control during cyclization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the 2,3-dimethylcyclohexyl group .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula and detect isotopic patterns (e.g., trifluoromethyl group) .
- HPLC-PDA: Purity analysis (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final cyclization step?
Low yields often arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Strategies include:
- Design of Experiments (DoE): Systematic variation of temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH) to identify optimal parameters .
- In Situ Monitoring: Use of inline FTIR or LC-MS to track intermediate formation and adjust reaction time dynamically .
- Byproduct Trapping: Addition of scavengers (e.g., molecular sieves) to absorb water or acids that promote degradation .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR/IR peaks may arise from dynamic stereochemistry or solvent effects. Methodological solutions:
- Variable-Temperature NMR: To probe conformational flexibility in the cyclohexyl or imidazolidinone moieties .
- X-ray Crystallography: Definitive confirmation of stereochemistry and hydrogen-bonding networks .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What strategies are recommended for assessing the compound’s pharmacological potential?
- In Vitro Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
